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Compound of Interest

Compound Name: ML221

Cat. No.: B15608583

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of ML221, a known
antagonist of the Apelin receptor (APJ), against a panel of other G-protein coupled receptors
(GPCRs). The data presented is compiled from publicly available research to facilitate an
objective comparison of ML221's performance and to provide supporting experimental context.

Quantitative Selectivity Profile

ML221 is a potent antagonist of the Apelin receptor (APJ). Its inhibitory activity has been
guantified in cell-based functional assays, revealing its effects on both G-protein and [3-arrestin
signaling pathways.[1] The selectivity of ML221 has been assessed against the structurally
related Angiotensin Il type 1 (AT1) receptor and a broader panel of GPCRs.

Below is a summary of the quantitative data available for ML221's activity and selectivity.

Table 1: Potency of ML221 at the Apelin (APJ) Receptor

Assay Type Parameter Value (pM)
CAMP Assay IC50 0.70
B-arrestin Assay IC50 1.75

Table 2: Selectivity of ML221 against Angiotensin Il Type 1 (AT1) Receptor
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Receptor Parameter Value (uM)
(AT1/APJ)

Angiotensin Il Type 1
(AT1)

IC50 >79 >37

Table 3: Selectivity Profile of ML221 against a Broader GPCR Panel

To assess its broader selectivity, ML221 was screened at a concentration of 10 pM against a
panel of 29 other GPCRs through the Psychoactive Drug Screening Program (PDSP).[1][2] The
compound exhibited a relatively clean binding profile, with notable inhibitory activity observed
only at the kappa opioid and benzodiazepine receptors.[3]

Receptor % Inhibition at 10 pM
Kappa Opioid Receptor <50

Benzodiazepine Receptor <70

Other 27 GPCRs* No significant binding

*The complete list of the 29 GPCRs tested in the panel was not specified in the available

public-domain literature.

Signaling Pathways

To understand the functional implications of ML221's binding profile, it is crucial to consider the
signaling pathways of its primary target and notable off-targets.

Apelin Receptor (APJ) Signaling

The Apelin receptor (APJ) is a class A GPCR that primarily couples to the inhibitory G-protein,
Gai.[1] Activation of APJ by its endogenous ligand, apelin, leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cAMP levels. Additionally, APJ activation can
trigger signaling through the (-arrestin pathway, which is involved in receptor desensitization
and internalization, as well as G-protein-independent signaling cascades. ML221 acts as a
functional antagonist, blocking both of these signaling arms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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